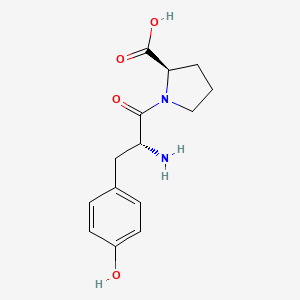![molecular formula C15H16OTe B15210260 2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane CAS No. 113345-03-2](/img/structure/B15210260.png)
2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran is a compound belonging to the class of organotellurium compounds It features a tetrahydrofuran ring substituted with a naphthalen-2-yltellanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran typically involves the reaction of naphthalen-2-yltellurium chloride with tetrahydrofuran in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tellurium atom is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines can be used; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tellurium atom can lead to the formation of tellurium oxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran has several applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for studying biological systems, particularly in the context of tellurium’s interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given the biological activity of tellurium compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of tellurium.
Wirkmechanismus
The mechanism by which 2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran exerts its effects involves the interaction of the tellurium atom with various molecular targets. Tellurium can form strong bonds with sulfur and selenium-containing biomolecules, potentially disrupting their normal function. This interaction can affect various cellular pathways, leading to changes in cellular behavior and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((Naphthalen-2-yltellanyl)methyl)furan: Similar structure but with a furan ring instead of tetrahydrofuran.
2-((Naphthalen-2-yltellanyl)methyl)pyrrole: Contains a pyrrole ring instead of tetrahydrofuran.
2-((Naphthalen-2-yltellanyl)methyl)thiophene: Features a thiophene ring in place of tetrahydrofuran.
Uniqueness
2-((Naphthalen-2-yltellanyl)methyl)tetrahydrofuran is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical and physical properties compared to its analogs. The tetrahydrofuran ring provides greater stability and solubility in various solvents, making it more versatile for different applications.
Eigenschaften
CAS-Nummer |
113345-03-2 |
|---|---|
Molekularformel |
C15H16OTe |
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
2-(naphthalen-2-yltellanylmethyl)oxolane |
InChI |
InChI=1S/C15H16OTe/c1-2-5-13-10-15(8-7-12(13)4-1)17-11-14-6-3-9-16-14/h1-2,4-5,7-8,10,14H,3,6,9,11H2 |
InChI-Schlüssel |
GGYYJAQPXLWWKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C[Te]C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


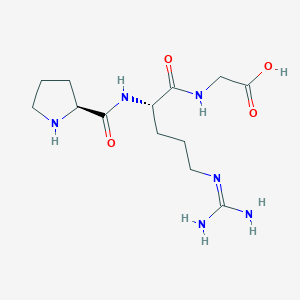
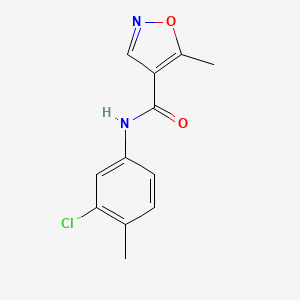
![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)

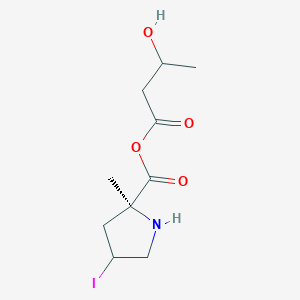


![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
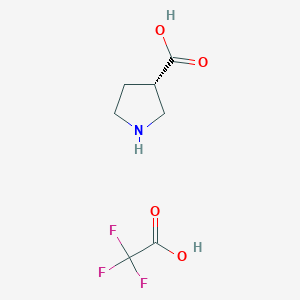
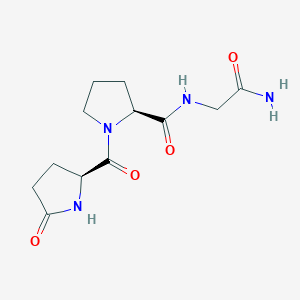
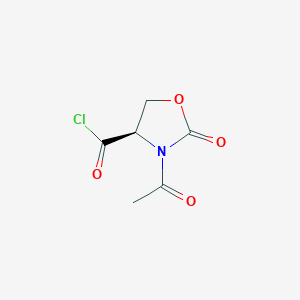

![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
